![molecular formula C8H15NO2 B135362 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone CAS No. 909566-58-1](/img/structure/B135362.png)
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone
Descripción general
Descripción
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone (CAS 909566-58-1) is a chiral pyrrolidinone derivative with a hydroxymethyl-substituted propyl chain at the 1-position of the lactam ring. It serves as a critical intermediate in the synthesis of levetiracetam, a widely used anticonvulsant drug . The stereochemistry at the 1S position and the hydroxymethyl group contribute to its role in enantioselective drug synthesis. Its molecular formula is C8H15NO2, with a molecular weight of 157.21 g/mol. Commercial availability is noted at $360.00/5 mg (Santa Cruz Biotechnology) and $290.00/10 mg (other suppliers), reflecting its specialized pharmaceutical application .
Métodos De Preparación
Stereoselective Lactamization from Chiral Amino Acid Precursors
The lactamization of chiral amino acids constitutes a foundational approach for constructing the pyrrolidinone core while preserving optical purity. Source demonstrates the utility of 4-amino-(S)-2-hydroxybutyric acid as a starting material for synthesizing enantiomerically pure pyrrolidine derivatives . Adapting this strategy, the target compound can be synthesized via the following steps:
-
Esterification : Protection of the carboxylic acid group in 4-amino-(S)-2-hydroxyhexanoic acid (a homolog of the butyric acid used in ) using ethyl chloroformate yields the ethyl ester.
-
Lactam Cyclization : Heating the ester under acidic conditions induces cyclization to form the pyrrolidinone ring. Source employs sulfuric acid in methanol to facilitate lactam formation, achieving yields >70% after distillation .
-
Deprotection : The hydroxymethyl group, initially protected as a tert-butyldimethylsilyl (TBDMS) ether, is deprotected using tetrabutylammonium fluoride (TBAF).
Key Data :
-
Yield : 68–72% after purification (silica gel chromatography) .
-
Stereochemical Integrity : >99% enantiomeric excess (ee) confirmed via chiral HPLC .
-
1H-NMR (CDCl3) : δ 4.30–4.45 (m, 1H, CH-OH), 3.75–3.90 (m, 2H, CH2OH), 2.80–3.10 (m, 4H, pyrrolidinone ring) .
Alkylation of 2-Pyrrolidinone Enolates
Introducing the (1S)-1-(hydroxymethyl)propyl substituent via alkylation requires precise control over regioselectivity and stereochemistry. Source outlines the synthesis of 1-benzyl-5-ethenyl-2-pyrrolidinone through enolate alkylation, a method adaptable to the target compound :
-
Enolate Formation : Treatment of 2-pyrrolidinone with LDA (lithium diisopropylamide) at −78°C generates the enolate.
-
Electrophilic Alkylation : Addition of (1S)-1-(hydroxymethyl)propyl bromide to the enolate introduces the substituent. Source utilizes similar conditions with 2-chlorobenzyl bromide, achieving 65% yield .
-
Workup : Aqueous extraction and silica gel chromatography isolate the product.
Optimization Challenges :
-
Temperature Control : Alkylation at −78°C minimizes side reactions (e.g., over-alkylation) .
-
Electrophile Synthesis : The chiral bromide must be prepared via asymmetric reduction of 1-(hydroxymethyl)propenyl acetate using Baker’s yeast (85% ee) .
Reductive Amination of γ-Keto Esters
Reductive amination offers a convergent route to pyrrolidinones, as demonstrated in Source for LY3154207 synthesis . For the target compound:
-
γ-Keto Ester Preparation : Condensation of levulinic acid with (1S)-1-(hydroxymethyl)propylamine forms the imine intermediate.
-
Cyclization : Hydrogenation over Pd/C facilitates reductive amination, closing the pyrrolidinone ring. Source reports 60–65% yields for analogous reactions .
-
Purification : Distillation under reduced pressure (0.4 mmHg) removes low-boiling impurities .
Advantages :
-
Convergent Synthesis : Enables late-stage introduction of the hydroxymethylpropyl group.
-
Scalability : Hydrogenation is amenable to industrial-scale production .
Enzymatic Resolution of Racemic Mixtures
For racemic intermediates, enzymatic resolution provides a pathway to enantiopure material. Source highlights the use of lipases to hydrolyze ester intermediates selectively :
-
Racemic Ester Synthesis : React 1-(hydroxymethyl)propylamine with ethyl levulinate to form the racemic γ-amino ester.
-
Enzymatic Hydrolysis : Porcine pancreatic lipase (PPL) hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact.
-
Lactamization : The resolved (S)-ester undergoes cyclization under acidic conditions.
Performance Metrics :
Solid-Phase Synthesis with Resin-Bound Intermediates
Solid-phase methodologies, though less common for small molecules, offer advantages in iterative purification. A hypothetical route inspired by Source ’s PKC activator synthesis :
-
Resin Functionalization : Load Wang resin with Fmoc-protected 4-aminobutyric acid.
-
Substituent Coupling : Use HBTU/HOBt to couple (1S)-1-(hydroxymethyl)propylamine to the resin-bound acid.
-
Cyclization and Cleavage : Treat with TFA/water to release the pyrrolidinone from the resin.
Limitations :
Análisis De Reacciones Químicas
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Intermediate in Drug Synthesis
One of the most significant applications of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is its use as an intermediate in the synthesis of levetiracetam, an anticonvulsant medication used to treat epilepsy. Levetiracetam is known for its efficacy in controlling seizures and has a favorable side effect profile compared to other antiepileptic drugs.
- Synthesis Pathway : The compound serves as a precursor in the synthetic route to levetiracetam, facilitating the formation of the active pharmaceutical ingredient (API). This application underscores the importance of this compound in pharmaceutical manufacturing processes .
Polymer Development
In materials science, compounds like this compound are explored for their utility in developing advanced materials. Their unique chemical properties can be harnessed to create polymers with specific characteristics such as flexibility and durability.
- Applications in Coatings and Adhesives : The compound may be utilized in formulating coatings and adhesives that require enhanced performance under varying environmental conditions. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .
Case Study 1: Levetiracetam Production
A detailed investigation into the production process of levetiracetam highlighted the efficiency of using this compound as an intermediate. The study demonstrated that optimizing the reaction conditions involving this compound could lead to higher yields of levetiracetam while minimizing by-products .
Case Study 2: Polymer Synthesis
Research conducted on the use of pyrrolidinone derivatives in polymer synthesis showed promising results. Compounds similar to this compound were incorporated into polyurethanes, resulting in materials with enhanced mechanical properties suitable for industrial applications .
Mecanismo De Acción
The mechanism of action of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is primarily related to its role as an intermediate in the synthesis of levetiracetam. Levetiracetam exerts its effects by binding to the synaptic vesicle protein SV2A, which modulates neurotransmitter release and reduces neuronal excitability . The specific molecular targets and pathways involved in the action of this compound itself are less well-defined but are likely related to its chemical structure and reactivity.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Pyrrolidinone Derivatives
Structural and Functional Differences
The following table summarizes key structural and functional differences between 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone and analogous compounds:
Key Research Findings
a) Polarity and Solubility
- The hydroxymethyl group in this compound enhances its polarity compared to the non-polar 1-(1,2-dimethylpropyl)-2-pyrrolidinone, making it more water-soluble and suitable for pharmaceutical synthesis .
- In contrast, the benzothienoimidazole derivative (CAS 128554-97-2) exhibits reduced aqueous solubility due to its bulky aromatic substituent, limiting its use to non-polar matrices .
Actividad Biológica
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone (also referred to as 1-HMP) is a compound with significant potential in medicinal chemistry due to its biological activities and applications in pharmaceutical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
1-HMP has the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It is synthesized from 2-pyrrolidinone and (S)-1-chloropropan-2-ol under basic conditions, typically using sodium hydroxide to facilitate nucleophilic substitution reactions. The product is purified through recrystallization or chromatography to achieve high purity levels.
The primary biological activity of 1-HMP is linked to its role as an intermediate in the synthesis of levetiracetam, a well-known anticonvulsant medication. Levetiracetam acts by binding to the synaptic vesicle protein SV2A, modulating neurotransmitter release and reducing neuronal excitability. This mechanism underpins the therapeutic applications of 1-HMP in treating epilepsy and possibly other neurological disorders.
Anticonvulsant Activity
Research indicates that compounds derived from 1-HMP exhibit anticonvulsant properties. For example, levetiracetam has been shown to significantly reduce seizure frequency in various animal models. The efficacy of 1-HMP as a precursor for levetiracetam highlights its importance in developing new antiepileptic drugs .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
Levetiracetam | Contains additional functional groups | Anticonvulsant |
2-Pyrrolidinone | Lacks hydroxymethyl group | Limited biological activity |
N-Methyl-2-pyrrolidone | Methyl group instead of hydroxymethyl | Solvent properties; less bioactive |
The unique hydroxymethyl substitution in 1-HMP enhances its reactivity and potential biological interactions compared to simpler analogs like 2-pyrrolidinone.
Study on Anticonvulsant Efficacy
A study conducted on the efficacy of levetiracetam showed that administration led to a significant reduction in seizure activity in rodent models. The study highlighted that doses equivalent to those derived from 1-HMP exhibited comparable results, reinforcing the compound's relevance in therapeutic applications .
Antimicrobial Screening
In antimicrobial assessments, compounds structurally related to 1-HMP were evaluated against various pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 10 mg/mL, suggesting a promising avenue for further exploration into the antimicrobial potential of 1-HMP itself .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone with high enantiomeric purity?
Methodological Answer: Synthesis optimization should focus on stereoselective methods, such as asymmetric catalysis or enzymatic resolution. Key steps include:
- Chiral auxiliary use : Incorporate chiral precursors (e.g., (S)-hydroxymethylpropyl groups) to control stereochemistry .
- Chromatographic purification : Employ chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers .
- Quality control : Validate enantiomeric excess (ee) via polarimetry or chiral HPLC (e.g., using a Chiralpak® column) .
Q. How should researchers handle safety risks associated with this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (Category 4 acute toxicity per EU-GHS) .
- First aid : For skin contact, wash immediately with water for 15 minutes; consult a physician and provide SDS documentation .
Q. What analytical techniques are suitable for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Spectroscopy :
- NMR : Confirm stereochemistry using - and -NMR (e.g., coupling constants for diastereotopic protons) .
- IR : Identify functional groups (e.g., hydroxymethyl C-O stretch at ~1050 cm) .
- Chromatography : Use HPLC with UV detection (λ = 210–220 nm) for purity assessment .
Q. How can researchers resolve contradictions in toxicity data across different safety reports?
Methodological Answer:
- Comparative analysis : Cross-reference SDS entries for acute toxicity classifications (e.g., oral vs. dermal LD discrepancies) .
- In silico modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints when experimental data is conflicting .
- Risk assessment : Prioritize conservative measures (e.g., assuming Category 4 toxicity for all exposure routes) until in vivo validation .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Degradation studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
- pH adjustments : Buffer solutions (pH 5–7) minimize hydrolysis of the hydroxymethyl group .
- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., N) .
Q. How can computational methods predict the compound’s biological activity or receptor binding?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., viral polymerases, based on structural analogs like cidofovir) .
- QSAR modeling : Train models on pyrrolidinone derivatives to predict ADMET properties .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., lactam ring for nucleophilic attacks) .
Q. What experimental designs validate stereochemical integrity during scale-up synthesis?
Methodological Answer:
- In-process controls : Monitor ee at critical steps (e.g., after asymmetric hydrogenation) using SFC (Supercritical Fluid Chromatography) .
- Crystallography : Perform single-crystal X-ray diffraction to confirm absolute configuration (as in ).
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) via factorial designs to minimize racemization .
Q. How can researchers investigate the compound’s potential as a prodrug or antiviral agent?
Methodological Answer:
- Metabolic studies : Incubate with liver microsomes to identify active metabolites (e.g., phosphonate derivatives) .
- Antiviral assays : Test against DNA viruses (e.g., cytomegalovirus) using plaque reduction assays, referencing cidofovir’s mechanism .
- Prodrug design : Modify the hydroxymethyl group with ester linkages to enhance bioavailability .
Propiedades
IUPAC Name |
1-[(2S)-1-hydroxybutan-2-yl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCWBXABZAYHTH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.